4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSUUQOHRQRALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595631 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148777-81-5 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclization Strategies
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or β-ketoesters. A pivotal study demonstrated the use of ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as a starting material for subsequent functionalization. Key steps include:
-
Reduction : Sodium borohydride-mediated reduction of the ester group to yield alcohol intermediates (99% yield).
-
Oxidation : Dess–Martin periodinane oxidation of alcohols to aldehydes (46% yield).
-
Reductive Amination : Coupling of aldehydes with amines (e.g., N-tert-butylpiperazine, morpholine) using sodium triacetoxyborohydride (38–93% yields).
Functional Group Interconversion
Hydrolysis of ester intermediates to carboxylic acids (98% yield using lithium hydroxide) followed by amide formation diversifies the C(2) position. This step is critical for enhancing interactions with target enzymes like PI3Kδ.
Table 1: Key Reaction Steps and Yields
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Ester Reduction | NaBH₄, THF, 0°C to RT | 99 |
| Alcohol Oxidation | Dess–Martin periodinane, DCM | 46 |
| Reductive Amination | NaBH(OAc)₃, DCE, RT | 38–93 |
| Ester Hydrolysis | LiOH, THF/H₂O, RT | 98 |
Optimization of Selectivity and Activity
Role of Substituents
Modifications at the C(5) position with benzimidazole derivatives significantly influence PI3Kδ inhibition. For example:
Impact of Linker Groups
Replacing methylene (-CH₂-) with carbonyl (-CO-) groups alters binding modes:
Table 2: Substituent Effects on PI3Kδ Inhibition (IC₅₀)
| Compound | C(5) Substituent | C(2) Linker | IC₅₀ (nM) |
|---|---|---|---|
| 6 | 2-(Difluoromethyl)benzimidazole | -CH₂- | 18 |
| 40 | 2-(Difluoromethyl)benzimidazole | -CO- | 210 |
Mechanistic Insights from Docking Studies
Molecular docking using AutoDock Vina revealed:
-
Morpholine Interaction : Hydrogen bonding with Val-828 stabilizes the hinge region.
-
Benzimidazole Positioning : Nitrogen atoms coordinate with Lys-779, while fluorinated groups enhance hydrophobic contacts.
-
Aliphatic Side Chains : tert-Butylpiperazine groups engage Trp-760, but hydroxylated variants (e.g., 2-hydroxypropyl) reduce affinity due to steric clashes .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated derivatives and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways . This inhibition can lead to the modulation of immune responses and has therapeutic implications in diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrimidine ring distinguishes it from analogs like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-methanamine (CAS 928754-10-3), which replaces pyrimidine with pyridine, reducing nitrogen content and altering electron distribution . Similarly, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine (CAS 149978-63-2) shifts the amine group to the pyridine ring’s 2-position, impacting hydrogen-bonding interactions .
Substituent Effects
- Ethyl Esters (SYN/ANTI Isomers) : Ethyl 5,7-dimethyl derivatives (e.g., compounds 6b and 7b in ) exhibit stereochemical diversity, with SYN and ANTI isomers showing distinct NMR profiles due to spatial arrangements of substituents .
- Azido-Tetrazole Systems : Pyrido-tetrazolo derivatives (e.g., 4a , 4b ) in feature azide groups, enabling click chemistry applications but introducing stability challenges under physiological conditions .
Physicochemical Properties
- Solubility : The hydrochloride form of the target compound offers enhanced aqueous solubility compared to free bases like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine .
- Thermal Stability : Benzofuran-containing derivatives () exhibit higher melting points (>130°C) due to extended π-conjugation , whereas azido-tetrazole compounds (e.g., 4aA ) show lower thermal stability (mp 132°C) .
- Spectral Data :
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is prevalent in various bioactive molecules and pharmaceuticals. The compound's structure allows for extensive functionalization, making it a valuable scaffold in drug discovery and development.
- IUPAC Name : this compound
- Molecular Formula : C6H10N4
- CAS Number : 148777-81-5
- InChI Key : KJSUUQOHRQRALU-UHFFFAOYSA-N
Synthesis and Derivatives
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include alkylation and formylation of pyrazole derivatives followed by reductive amination. Various derivatives of this compound have been synthesized to enhance its biological activity and specificity.
This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases.
Anticancer Activity
Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Study Findings : A series of derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Case Study : One study highlighted that a derivative of this compound inhibited cell proliferation in leukemia cells through apoptosis induction.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that certain derivatives possess potent inhibitory effects on cyclooxygenase (COX) enzymes:
| Compound | IC50 (μM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Compound A | 5.40 | 26.19 | 30.95 |
| Compound B | 0.01 | 28.57 | 71.00 |
These results indicate that modifications to the core structure can enhance anti-inflammatory activity while maintaining low toxicity levels.
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory potential of this compound:
- Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to reduced B-cell activation.
- Cyclooxygenase (COX) : Selective inhibitors derived from this scaffold have shown improved efficacy compared to traditional NSAIDs.
Research Applications
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into fields such as:
- Material Science : Utilized for developing new materials with unique properties.
- Agrochemicals : Investigated for potential use in crop protection agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives, and how are yields optimized?
- Answer : Two primary synthetic strategies are documented:
- Multi-step synthesis : Starting from Boc-β-alanine, a 6-unsubstituted benzyl ester intermediate is synthesized, followed by N-alkylation, O-debenzylation, and amidation to yield target compounds. This method achieves overall yields of ~40% .
- Retro-Mannich cascade rearrangement : A library of derivatives is generated via this rearrangement, which avoids harsh conditions and improves scalability .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Answer : Key techniques include:
- NMR spectroscopy : and NMR differentiate syn- and anti-isomers based on chemical shifts (e.g., ethyl 5,7-dimethyl derivatives in ). For example, syn-isomers show distinct splitting patterns for methyl groups due to restricted rotation .
- Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., CHN for 2,6-dimethyl derivatives) .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation in pyrazolo[1,5-a]pyrimidine carbonitrile derivatives) .
Advanced Research Questions
Q. What are the stereochemical challenges in synthesizing this compound derivatives, and how are they resolved?
- Answer : The tetrahydropyrimidine ring introduces axial chirality, leading to syn/anti diastereomers. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., Boc-β-alanine) to control stereochemistry .
- NMR-guided separation : Syn-isomers exhibit downfield shifts for equatorial protons, enabling identification and isolation .
Q. How do substituents at positions 2, 5, and 7 influence the biological activity of this compound derivatives?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., IC < 100 nM for kinase targets) .
- Position 7 : Amine substituents (e.g., dimethylaminoethyl) improve solubility and cellular uptake, critical for anticancer activity .
- Position 5 : Methyl groups stabilize the pyrimidine ring, reducing metabolic degradation .
- Data Table :
| Derivative | Substituents | Biological Activity |
|---|---|---|
| A | 2-CF, 7-NH | Anticancer (IC = 85 nM) |
| B | 2-Cl, 7-NHCOCH | Anti-inflammatory (COX-2 inhibition) |
Q. What analytical challenges arise from tautomeric equilibria in this compound derivatives, and how are they addressed?
- Answer : The compound exists in equilibrium between amine and imine tautomers, complicating spectral interpretation:
- NMR dynamics : Variable-temperature NMR (e.g., 298–343 K) resolves tautomers by observing coalescence of NH and CH signals .
- X-ray crystallography : Confirms dominant tautomeric forms in solid state (e.g., amine tautomer in AZD5718) .
Methodological and Data Contradictions
Q. How can conflicting NMR data for similar derivatives be reconciled during structural elucidation?
- Answer : Contradictions often arise from solvent effects or impurities. Best practices include:
- Cross-validation : Compare , , and HSQC spectra for consistency (e.g., vs. 11).
- Control experiments : Reproduce synthetic conditions from literature (e.g., vs. 15) to isolate artifacts.
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
